1-Iodo-4-vinyloxy-benzene
Description
Significance of Aryl Halides in Organic Synthesis
Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to the aromatic ring, are fundamental building blocks in organic synthesis. smolecule.com Their importance stems primarily from their ability to participate in a wide variety of cross-coupling reactions, most notably those catalyzed by palladium. clockss.orgchemspider.com Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. wikipedia.orgwikipedia.orgorganic-chemistry.org
The reactivity of aryl halides in these coupling reactions is dependent on the nature of the halogen atom, with the general trend being I > Br > Cl > F. wikipedia.org The carbon-iodine bond is the weakest among the common halogens, making aryl iodides, like 1-Iodo-4-vinyloxy-benzene, highly reactive and desirable substrates for these transformations, often allowing for milder reaction conditions. wikipedia.org This high reactivity makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govchemimpex.com
Role of Vinyl Ethers in Organic Synthesis and Polymer Chemistry
Vinyl ethers are a class of organic compounds characterized by a vinyl group attached to an oxygen atom. This functional group is electron-rich, making it susceptible to a variety of chemical transformations. In organic synthesis, vinyl ethers are valuable precursors for the formation of aldehydes and ketones through hydrolysis. They also participate in cycloaddition reactions and are key components in the Claisen rearrangement, a powerful tool for carbon-carbon bond formation. mun.ca
In the realm of polymer chemistry, vinyl ethers are important monomers for the production of polyvinyl ethers. These polymers exhibit a range of useful properties, including flexibility and good adhesion, leading to their use in adhesives, coatings, and plastics. The reactivity of the vinyl group allows for controlled polymerization through cationic or radical mechanisms, enabling the synthesis of polymers with tailored properties. semanticscholar.org
Unique Synergy of Iodoarene and Vinyloxy Moieties in this compound
The true synthetic power of this compound lies in the synergistic interplay of its iodo and vinyloxy functionalities. These two groups offer orthogonal reactivity, meaning one can be selectively reacted while the other remains intact, allowing for a stepwise and controlled construction of complex molecular architectures.
The electron-donating nature of the vinyloxy group, through resonance, can influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the iodo group in cross-coupling reactions. Conversely, the presence of the bulky and electron-withdrawing (by induction) iodine atom can influence the reactivity of the vinyl group.
This dual functionality allows this compound to act as a linchpin in multi-step syntheses. For instance, the iodo group can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a new substituent onto the aromatic ring, followed by a transformation of the vinyloxy group to unveil a different functionality. This stepwise approach is a powerful strategy for the efficient synthesis of complex target molecules.
A common synthetic route to aryl vinyl ethers involves the vinylation of the corresponding phenol (B47542). researchgate.net For this compound, this would typically involve the reaction of 4-iodophenol (B32979) with a vinylating agent.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1074-57-3 | C₈H₇IO | 246.05 |
| 4-Iodophenol | 540-38-5 | C₆H₅IO | 220.01 |
| Iodobenzene | 591-50-4 | C₆H₅I | 204.01 |
| 1-Iodo-4-nitrobenzene | 636-98-6 | C₆H₄INO₂ | 249.01 |
Note: The data in this table is compiled from various chemical databases and may be predicted or experimental.
Research Landscape and Future Directions for this compound
Current research involving this compound and related aryl vinyloxy-iodides is primarily focused on their application as building blocks in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. smolecule.comchemimpex.com The ability to perform selective cross-coupling reactions at the iodo position makes these compounds attractive starting materials for creating libraries of novel compounds for biological screening.
Future research is likely to expand on the use of this compound in the development of novel polymers and functional materials. The vinyloxy group offers a handle for polymerization, and the iodo-substituted aromatic ring can be further functionalized to tune the electronic and physical properties of the resulting materials. This could lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Furthermore, the development of new and more efficient catalytic methods for the synthesis and functionalization of this compound will continue to be an active area of research. This includes the exploration of more sustainable and environmentally friendly reaction conditions.
Table 2: Key Reactions Involving Aryl Halides and Vinyl Ethers
| Reaction Name | Description | Key Reagents/Catalysts |
| Suzuki Coupling | Formation of a C-C bond between an organoboron compound and an organohalide. | Palladium catalyst, Base |
| Heck Reaction | Formation of a C-C bond between an unsaturated halide and an alkene. | Palladium catalyst, Base |
| Sonogashira Coupling | Formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. | Palladium catalyst, Copper co-catalyst, Base |
| Cationic Polymerization | Polymerization of vinyl monomers initiated by a cation. | Lewis acids, Protic acids |
| Claisen Rearrangement | A chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of an allyl vinyl ether. | Heat or Lewis acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethenoxy-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-2-10-8-5-3-7(9)4-6-8/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGIBTGQKKDQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Iodo 4 Vinyloxy Benzene and Analogous Structures
Approaches to Iodo-Substituted Aromatic Vinyl Ethers
The synthesis of iodo-substituted aromatic vinyl ethers can be achieved by forming the vinyl ether on an iodophenol or by iodinating a pre-formed aryl vinyl ether. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.
Methods involving Iodophenol Precursors
A primary and direct route to 1-iodo-4-vinyloxy-benzene involves the vinylation of 4-iodophenol (B32979). wikipedia.org This precursor, a readily available solid, can be synthesized from 4-aminophenol (B1666318) via a diazonium salt intermediate or through the iodination and subsequent decarboxylation of salicylic (B10762653) acid. wikipedia.org
One documented method for the vinylation of 4-iodophenol involves a palladium-catalyzed cross-coupling reaction. Although specific details for the direct vinylation of 4-iodophenol to this compound are found within patent literature, the general principle is well-established. For instance, a patent discloses the preparation of ethyl cis-2-(4-iodophenoxy)cyclopropane-1-carboxylate starting from this compound, implying a pre-existing method for the synthesis of the latter from 4-iodophenol. google.com
The vinylation of phenols can also be achieved using reagents like trichloroethylene (B50587) in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). This method has been successfully applied to various phenol (B47542) derivatives, including o-iodophenol, to produce the corresponding (E)-1,2-dichloro-1-phenoxyethenes in high yields. clockss.org While not a direct synthesis of a simple vinyloxy group, it demonstrates the feasibility of forming a vinyl-type ether from an iodophenol.
Palladium-catalyzed coupling reactions are a cornerstone for forming C-O bonds. Larock and co-workers demonstrated the palladium-catalyzed oxyannulation of 1,3-dienes with o-iodophenol substrates to yield dihydrobenzofuran products. thieme-connect.com Furthermore, palladium nanoparticle-loaded cellulose (B213188) paper has been shown to be a highly efficient and recyclable catalyst for Suzuki cross-coupling reactions of 4-iodophenol, achieving full conversion under both conventional heating and microwave irradiation. cardiff.ac.uk These examples highlight the utility of palladium catalysis in reactions involving iodophenols.
Vinyl Ether Formation Strategies
The formation of the vinyl ether moiety is a critical step. Various methods have been developed, ranging from classical mercury-catalyzed reactions to more modern transition-metal-catalyzed approaches.
Historically, mercury(II) salts have been employed as catalysts for the synthesis of vinyl ethers from alcohols and other vinyl ethers (transvinylation) or vinyl acetate (B1210297). researchgate.netorgsyn.org Mercury(II) acetate, Hg(OAc)₂, is a common reagent for this transformation. nih.gov The reaction, often referred to as mercury-catalyzed enol ether exchange, proceeds by using Hg(OAc)₂ in the presence of an alcohol and a vinyl ether. reddit.com This method can be highly efficient, though the toxicity of mercury compounds is a significant drawback. nih.govacs.org
The mechanism for the Hg-catalyzed transfer vinylation of alcohols with alkyl vinyl ethers involves the initial dissociation of an acetate from mercury acetate to form a cationic species. researchgate.net This electrophilic mercury species then activates the vinyl ether for nucleophilic attack by the alcohol. While effective, the harsh conditions and environmental concerns associated with mercury have led to the development of alternative catalysts. acs.org
| Catalyst System | Substrate | Vinylating Agent | Conditions | Yield | Reference |
| Hg(OAc)₂ | Methyl glycolate | Vinyl acetate | - | up to 35% | researchgate.net |
| HgO / CF₃COOH | Various alcohols | Divinyl ether | 34-37 °C, 16.5 h | 64% | researchgate.net |
Strategies for Aromatic Iodination in Vinyloxy-Benzenes
An alternative synthetic route is the direct iodination of a vinyloxy-benzene precursor, such as phenyl vinyl ether. The vinyloxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the electron-rich double bond of the vinyl group is also susceptible to reaction with electrophiles like iodine. cdnsciencepub.comacs.org
Iodination of activated aromatic compounds can be achieved using various reagents. A mixture of iodine and a strong oxidizing agent is often required because iodine itself is generally unreactive toward aromatic rings. uni-muenchen.de Common iodinating systems include:
Iodine with an oxidizing agent: Hydrogen peroxide or copper salts can oxidize I₂ to a more potent electrophilic species. uni-muenchen.de Iodic acid (HIO₃) or ortho-periodic acid (H₅IO₆) are also effective oxidants. nih.govresearchgate.net
N-Iodosuccinimide (NIS): NIS is a versatile iodinating agent, often used with an acid catalyst like trifluoroacetic acid, which can provide good yields under mild conditions. organic-chemistry.org
Selectfluor (F-TEDA-BF₄) and Iodine: This combination can effectively iodinate electron-rich benzene (B151609) derivatives. researchgate.net
The challenge in this approach lies in achieving regioselectivity and avoiding side reactions with the vinyl group. The choice of solvent and reaction conditions is critical. For example, the iodination of aryl alkyl ketones can occur on either the aromatic ring or the alpha-alkyl position depending on the solvent system. wikipedia.org
Microwave-Assisted Synthetic Protocols for Aryl Iodides in Vinyl Ether Contexts
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields. nih.govhelsinki.fi This technology is particularly effective for the synthesis of aryl iodides and ethers.
Microwave irradiation has been successfully used for the rapid iodination of various aromatic compounds. For instance, the oxidative iodination of aromatic amines using diiodine and ortho-periodic acid is significantly faster under microwave heating compared to conventional methods. nih.gov Similarly, microwave-assisted decarboxylative iodination of aromatic carboxylic acids using a silver catalyst provides aryl iodides in high yields and with excellent regioselectivity in less than an hour. mdpi.com These methods could potentially be adapted for the iodination of vinyloxy-benzene.
Furthermore, microwave heating is highly effective for cross-coupling reactions to form ethers. The synthesis of alkyl aryl ethers from alcohols and aryl iodides can be achieved in high yields using copper(I) iodide as a catalyst under microwave conditions. mdpi.com A patent also describes the microwave-assisted synthesis of an epoxide from 4-iodophenol, demonstrating the compatibility of this substrate with microwave heating. google.com
| Reaction Type | Substrates | Catalyst/Reagents | Conditions | Time | Yield | Reference |
| Iodination | Aromatic Amines | I₂ / H₅IO₆ | CH₂Cl₂, MW (500W) | 2-20 min | 11-79% | nih.gov |
| Decarboxylative Iodination | Benzoic Acids | Ag₂CO₃ / K₂S₂O₈ / I₂ | Acetonitrile, MW, 130°C | 30-45 min | High | mdpi.com |
| Suzuki Coupling | 4-Iodophenol / Phenylboronic acid | Pd-doped paper | Water, MW, 100°C | 15 min | 100% | cardiff.ac.uk |
Preparation of Related Vinyloxy-Functionalized Aromatic Systems
The synthetic principles described can be extended to prepare a variety of related vinyloxy-functionalized aromatic systems. For instance, palladium-catalyzed cross-coupling has been used to vinylate 2,4-diiodophenol, a key intermediate that can be formed through controlled enzymatic or chemical iodination of phenol. smolecule.com
The synthesis of more complex structures, such as 1-iodo-4-methoxy-2-(vinyloxy)benzene, has also been reported. uniovi.es This highlights the compatibility of these synthetic methods with other functional groups on the aromatic ring. Additionally, the preparation of 1-(phenylethynyl)-2-(vinyloxy)benzene from 2-iodophenol (B132878) demonstrates the sequential functionalization of an iodophenol precursor, first via Sonogashira coupling and then potentially through vinylation, although the exact sequence for this specific molecule's synthesis from 2-iodophenol was not detailed in the reference. jst.go.jp
The versatility of these methods allows for the creation of a library of substituted aryl vinyl ethers, which are valuable intermediates in organic synthesis, finding applications in polymerization reactions and as precursors for complex heterocyclic structures. cdnsciencepub.com
Chemical Reactivity and Transformative Reactions of 1 Iodo 4 Vinyloxy Benzene
Cross-Coupling Chemistry at the Aryl Iodide Center
The aryl iodide functionality of 1-iodo-4-vinyloxy-benzene serves as a versatile handle for introducing a wide array of substituents onto the aromatic ring through transition metal-catalyzed cross-coupling reactions.
Palladium catalysts are highly effective in activating the carbon-iodine bond of this compound, enabling a diverse range of synthetic transformations. libretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.comlibretexts.org
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organoboron compound with an organic halide. wikipedia.org In the case of this compound, this reaction allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C-1 position. libretexts.org The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nrochemistry.com
The general mechanism involves three key steps:
Oxidative Addition : The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate. nrochemistry.com
Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) center, typically facilitated by a base. libretexts.org
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product. nrochemistry.com
A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the Suzuki-Miyaura coupling of this compound.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Arylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 120 °C (microwave) | 53% | commonorganicchemistry.com |
| Arylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 85 °C | 53% | commonorganicchemistry.com |
| 2-Pyridylboronate | Pd₂(dba)₃ | Phosphite or Phosphine (B1218219) Oxide Ligands | Various | Dioxane | - | Good to Excellent | nih.gov |
The Stille coupling is another significant palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide. wikipedia.org While highly versatile and tolerant of many functional groups, the toxicity of organotin reagents is a major drawback. organic-chemistry.org
The reaction mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. scribd.com In the transmetalation step, the organic group is transferred from the organostannane to the palladium(II) complex. libretexts.org
Table 2: General Conditions for Stille Coupling
| Coupling Partner | Catalyst | Ligand | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Vinyl tributyltin | [PdCl₂(CH₃CN)₂]/bis-4,4′-(RfCH₂OCH₂)-2,2′-bpy | - | NMP | 120–150 °C | nih.gov |
| Organostannane | Pd(PPh₃)₄ | PPh₃ | Toluene, THF, or DMF | Heated | numberanalytics.com |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in organic synthesis. iitk.ac.in
The catalytic cycle of the Heck reaction involves:
Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex. numberanalytics.com
Alkene Coordination and Migratory Insertion : The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. numberanalytics.com
β-Hydride Elimination : This step forms the alkene product and a palladium hydride species. numberanalytics.com
Regeneration of Catalyst : The active palladium(0) catalyst is regenerated by the action of the base. diva-portal.org
Table 3: Typical Components of the Heck Reaction
| Component | Examples | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂, Pd(OAc)₂ | wikipedia.org |
| Ligand | PPh₃, PHOX, BINAP | wikipedia.org |
| Base | Triethylamine (B128534), K₂CO₃, NaOAc | wikipedia.org |
| Alkene | Must contain at least one sp²-C-H bond; acrylates are ideal. | wikipedia.org |
Palladium-catalyzed C-N bond forming reactions, such as the Buchwald-Hartwig amination, are crucial for the synthesis of anilines and their derivatives. beilstein-journals.org These reactions involve the coupling of an aryl halide with an amine or amide. beilstein-journals.org
Research has shown successful C-N coupling of aryl halides with various amines and amides, including hindered and unreactive substrates, using copper-catalyzed systems as well. nih.gov While specific examples with this compound are not detailed in the provided search results, the general applicability of these methods to aryl iodides suggests its suitability as a substrate. The choice of catalyst, ligand, and base is critical for achieving high yields and tolerating a range of functional groups. mdpi.comorganic-chemistry.org
Table 4: Catalytic Systems for C-N Bond Formation
| Reaction Type | Catalyst | Ligand | Base | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Goldberg Reaction (Aryl Bromides) | CuI | N,N-dimethylglycine | - | Amides | nih.gov |
| Goldberg Reaction (Aryl Iodides) | CuI | N,N-dimethylglycine | - | Secondary acyclic amides | nih.gov |
| Oxidative N-acylation | Palladium | - | - | Amides and aldehydes | cuny.edu |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.orggold-chemistry.org The reaction is known for its mild conditions, often being carried out at room temperature. wikipedia.org
The mechanism involves two interconnected catalytic cycles:
Palladium Cycle : Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination. wikipedia.org
Copper Cycle : The copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide, which is the key intermediate for the transmetalation step with the palladium complex. wikipedia.org
Copper-free Sonogashira protocols have also been developed. libretexts.org
Table 5: Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Notes | Reference |
|---|---|---|---|---|
| Pd(0) catalyst, Cu(I) cocatalyst | Amine base | - | Traditional method | organic-chemistry.org |
| Pd(OAc)₂ | Dabco | - | Aerobic, copper-free, and ligand-free conditions for active aryl iodides. | nih.gov |
| Pd(OAc)₂, CuI | Dabco | - | Effective for homocoupling of terminal alkynes. | nih.gov |
| CuI, ethylenediamine | K₂CO₃ | Dioxane | Avoids the use of phosphine ligands. | psu.edu |
Palladium-Catalyzed Cross-Coupling Reactions
Intramolecular Cycloisomerization via C-O Bond Cleavage
Intramolecular cycloisomerization reactions involving the cleavage of the C–O bond in vinyl aryl ethers represent a powerful strategy for the synthesis of heterocyclic compounds like benzofurans. While specific studies detailing the intramolecular cycloisomerization of this compound itself are not prevalent, the principles can be understood from related transformations. For instance, palladium-catalyzed migratory cycloisomerization of 3-o-alkynylphenoxy acrylic acid derivatives demonstrates a pathway involving C–O bond cleavage to form 2,3-disubstituted benzofurans. jst.go.jp The proposed mechanism for such reactions often involves the coordination of a transition metal catalyst to the substrate, followed by oxidative cyclization to form a metallacycle. Subsequent steps like β-oxygen elimination can lead to the formation of a new ring system. jst.go.jp The functionalization of etheric C–O bonds through cleavage is an attractive method for constructing C–C and C–X bonds. researchgate.net
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound, with its reactive C-I bond, is a suitable substrate for these transformations. wikipedia.org Copper catalysis is often preferred due to the lower cost and toxicity of copper compared to other transition metals like palladium. beilstein-journals.org
The synthesis of vinylic ethers can be achieved through copper-catalyzed C-O cross-coupling reactions. While direct C-O coupling with this compound to form more complex vinylic ethers is a plausible transformation, the more common approach involves the coupling of a vinyl halide with an alcohol. nih.gov For example, CuI and trans-N,N′-dimethylcyclohexyldiamine have been shown to catalyze the C–O bond cross-coupling between vinylic halides and functionalized alcohols, producing acyclic vinylic ethers with high stereospecificity. nih.gov This method is compatible with a range of functional groups and can be used to synthesize both (E)- and (Z)-vinylic ethers. nih.gov The Chan-Evans-Lam (CEL) reaction, a copper-catalyzed method, can also be used for the synthesis of vinylic ethers from vinylic boronates and alcohols. chemrxiv.orgnih.gov
The Chan-Lam and Ullmann couplings are prominent copper-catalyzed reactions for forming C-O and C-N bonds. The Ullmann condensation typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern variations often use catalytic amounts of copper with various ligands to facilitate the reaction under milder conditions. organic-chemistry.org The mechanism of the Ullmann-type reaction is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the nucleophile and reductive elimination to yield the product and regenerate the Cu(I) catalyst. organic-chemistry.orgnih.gov
The Chan-Lam coupling, on the other hand, utilizes arylboronic acids as the aryl source and is often carried out under aerobic conditions at room temperature. organic-chemistry.org The proposed mechanism involves the formation of a copper(II)-alkoxide or -amide complex, which then undergoes transmetalation with the arylboronic acid. The resulting arylcopper(II) species can then undergo reductive elimination to form the desired product. organic-chemistry.org A Cu(III) intermediate is often invoked in the catalytic cycle. nih.govbeilstein-journals.org
Table 1: Comparison of Ullmann and Chan-Lam Coupling Reactions
| Feature | Ullmann Coupling | Chan-Lam Coupling |
|---|---|---|
| Aryl Source | Aryl Halide | Arylboronic Acid |
| Copper Source | Often Cu(I) or Cu(0) | Typically Cu(II) |
| Typical Conditions | High temperatures | Room temperature, often aerobic |
| Mechanism | Involves oxidative addition of aryl halide to Cu(I) | Involves transmetalation with arylboronic acid |
Earth-Abundant Metal Catalysis in Cross-Coupling
The use of earth-abundant metals like nickel and iron as catalysts in cross-coupling reactions is a growing area of research, driven by the desire for more sustainable and economical chemical processes. researchgate.netnsf.gov These metals offer a viable alternative to precious metals such as palladium. nsf.gov
Nickel-based catalysts have shown great promise in a variety of cross-coupling reactions, including those involving the activation of C-O bonds. chemrxiv.org Nickel catalysts can effect the coupling of aryl halides with a range of nucleophiles and are particularly effective for less reactive aryl chlorides. nsf.govnih.gov Nickel-catalyzed cross-coupling reactions of allylic alcohols with alkynylzinc reagents have been developed for the synthesis of 1,4-enynes. rsc.org Furthermore, nickel catalysts have been used for the asymmetric reductive cross-coupling of heteroaryl iodides with α-chloronitriles. nih.gov
Iron-based catalysts are also gaining attention for their low cost and low toxicity. mdpi.com Iron-catalyzed cross-coupling reactions have been developed for various transformations, though their application in Suzuki-Miyaura reactions of aryl chlorides has been challenging. nih.govchemrxiv.org Iron catalysts have been successfully used in the cross-coupling of aryl iodides with phenols and in the N-arylation of nitrogen nucleophiles. chemrxiv.org For instance, Fe(III)@SiO2-DABCO has been reported as a recyclable catalyst for the Heck reaction of aryl iodides under mild, palladium-free conditions. mdpi.com
Table 2: Examples of Earth-Abundant Metal-Catalyzed Cross-Coupling Reactions
| Catalyst Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Nickel | Heteroaryl iodides, α-chloronitriles | Enantioenriched α,α-disubstituted nitriles | nih.gov |
| Nickel | Allylic alcohols, alkynylzinc reagents | 1,4-enynes | rsc.org |
| Iron | Aryl iodides, phenols | Aryl ethers | chemrxiv.org |
| Iron | Aryl iodides, alkenes (Heck) | Substituted alkenes | mdpi.com |
Reactions Involving the Vinyloxy Group
The vinyloxy group (-O-CH=CH₂) in this compound is a versatile functional group that can participate in a variety of chemical reactions. As an electron-rich alkene, it is susceptible to electrophilic attack and can undergo cycloaddition reactions. nih.gov The vinyl ether moiety is a key component in various organic transformations, including Claisen rearrangements and polymerization processes. nih.govresearchgate.net For instance, phenyl vinyl ether, a related compound, is used as a monomer in the production of polymers and as a precursor in organic synthesis. lookchem.com The reactivity of the vinyloxy group allows for the introduction of further complexity into the molecule, complementing the reactions possible at the iodo-substituted aromatic ring.
Polymerization Processes
The presence of the vinyloxy group in this compound allows it to undergo various polymerization reactions, leading to the formation of functional polymers with potential applications in advanced materials.
Cationic Polymerization of Vinyl Ethers
Cationic polymerization is a primary method for polymerizing vinyl ethers due to the electron-rich nature of the double bond, which stabilizes the growing carbocationic chain end. nih.gov This process is typically initiated by Lewis acids or protonic acids. For vinyl ethers, the initiation step involves the formation of a carbocation, which then propagates by adding to the monomer in a sequential manner. nih.gov
Living cationic polymerization of vinyl ethers, a technique that allows for precise control over polymer molecular weight and architecture, has been successfully achieved using various initiating systems. acs.org For instance, systems like hydrogen iodide/iodine (HI/I₂) and combinations of a protonic acid with a weak Lewis acid have been employed to achieve living polymerization of alkyl vinyl ethers. acs.org The key to living cationic polymerization is the reversible termination, where the propagating carbocationic species is in equilibrium with a dormant species, thus minimizing irreversible termination and chain transfer reactions. acs.org
In the context of substituted vinyl ethers, such as those with halogen bonding donor moieties, well-controlled cationic polymerization can be achieved. For example, the polymerization of 2,3,5,6-tetrafluoro-4-iodophenoxyethyl vinyl ether has been successfully controlled using a proton trap and a co-Lewis acid like SnCl₄ to accelerate the reaction. kyoto-u.ac.jp This demonstrates the feasibility of polymerizing structurally related monomers to this compound via cationic methods.
Table 1: Initiating Systems for Cationic Polymerization of Vinyl Ethers
| Initiator System | Monomer Type | Key Features |
| HI/I₂ | Alkyl Vinyl Ethers | Enables ideal living cationic polymerization. acs.org |
| Protonic Acid/Weak Lewis Acid | Alkyl Vinyl Ethers | Allows for controlled polymerization. acs.org |
| HCl/Diethyl Ether | Various Vinyl Ethers | Metal-free living cationic polymerization system. acs.org |
| SnCl₄-based systems | Various Vinyl Ethers | Versatile for living polymerization of functionalized monomers. acs.org |
Living Polymerization Techniques for Vinyloxy Systems
Living polymerization techniques are crucial for synthesizing well-defined polymers with controlled architectures. For vinyloxy systems, living cationic polymerization is the most established method. acs.orgrsc.org The success of living cationic polymerization relies on the careful selection of initiators, solvents, and reaction temperatures to suppress chain-transfer and termination reactions. rsc.org
A study on the cationic polymerization of 2-(vinyloxy)ethyl soyate, a monomer derived from soybean oil, demonstrated living characteristics with a polymerization system involving a difunctional cationogen and ethylaluminum sesquichloride as a coinitiator. rsc.org The polymerization showed a linear increase in molecular weight with monomer conversion and resulted in polymers with narrow molecular weight distributions. rsc.org This indicates that living polymerization is a viable strategy for producing well-defined polymers from functionalized vinyl ethers.
Copolymerization Strategies with Vinyloxy-Aryl Monomers
Copolymerization allows for the tailoring of polymer properties by incorporating different monomer units into the same polymer chain. Vinyloxy-aryl monomers can be copolymerized with a variety of other monomers to create materials with specific functionalities.
For example, the cationic copolymerization of isobutylene (B52900) (IB) with 4-vinylbenzocyclobutene (4-VBCB), a styrenic monomer with a reactive cyclobutene (B1205218) ring, has been reported. mdpi.com This process allows for the introduction of thermally crosslinkable units into a polyisobutylene (B167198) backbone. Similarly, this compound could potentially be copolymerized with monomers like isobutylene or styrenic derivatives through cationic polymerization to introduce the iodo-aryl functionality into the resulting copolymer.
Living anionic polymerization has been used to create well-defined block copolymers of monomers like 4-vinylbenzocyclobutene with butadiene. unl.edu While anionic polymerization is not typical for vinyl ethers, this demonstrates the principle of using living polymerization techniques to create block copolymers from functional aryl-containing monomers.
Nucleophilic Vinylic Substitution Reactions
The carbon-iodine bond on the aromatic ring of this compound is susceptible to nucleophilic attack, but the direct substitution on the vinylic carbon is a more complex process. Nucleophilic vinylic substitution (SNV) is a class of reactions where a nucleophile replaces a leaving group on a sp²-hybridized carbon of an alkene. sioc-journal.cn
SN2 and SN1 Pathways in Vinylic Systems
The classical SN1 and SN2 reaction mechanisms that are well-established for sp³-hybridized carbons are generally not favored for vinylic halides. youtube.comyoutube.com
SN2 Pathway: A backside attack, characteristic of the SN2 mechanism, is sterically hindered in vinylic systems by the substituents on the double bond and is repelled by the pi-electron cloud of the double bond. youtube.com While rare, concerted stereoinvertive nucleophilic substitution on vinylic electrophiles, known as the SNV(σ) reaction, has been observed in specific, often intramolecular, cases. researchgate.net
SN1 Pathway: The formation of a vinylic cation, which would be the intermediate in an SN1-type reaction, is energetically unfavorable. youtube.com The positive charge on an sp-hybridized carbon is highly unstable. youtube.com Therefore, SN1 reactions are generally not observed with vinylic halides under normal conditions. youtube.comyoutube.com
However, nucleophilic substitution on vinylic systems can occur through other mechanisms, such as the addition-elimination pathway, particularly when the double bond is activated by electron-withdrawing groups. researchgate.net Vinyl(aryl)iodonium salts, which are related to this compound, are good electrophiles and can undergo nucleophilic substitution. researchgate.net These reactions can proceed through different pathways, including concerted SN2-type mechanisms or via vinyl cation intermediates under specific conditions like photoexcitation. researchgate.net
Table 2: Comparison of SN1 and SN2 Reactions in Vinylic vs. Alkyl Systems
| Reaction Type | Alkyl Halide (sp³) | Vinylic Halide (sp²) |
| SN2 | Common, proceeds with inversion of configuration. pressbooks.pubyoutube.com | Rare, sterically hindered and electronically disfavored. youtube.com |
| SN1 | Common for tertiary and secondary substrates, proceeds via a carbocation intermediate. youtube.compressbooks.pub | Rare, vinylic cation is highly unstable. youtube.com |
Vinyl Cation Intermediates
The generation of vinyl cation intermediates from vinyl ether derivatives, such as this compound, is a key process that unlocks a variety of subsequent reactions. These high-energy intermediates can be formed under different conditions, often involving electrophilic addition to the vinyl group.
One notable transformation involves the generation of a vinylic cation through the addition of a trifluoromethyl (CF3) radical to the alkene moiety of a related vinyloxybenzene substrate, followed by cyclization. rsc.org This process ultimately leads to the formation of trifluoromethylated C3-aryloyl/acylated heterocycles. rsc.org While not directly involving this compound, this reaction highlights a pathway where a vinyl cation intermediate, formed from a vinyloxy group, plays a crucial role in the construction of complex heterocyclic systems. rsc.org
In a different context, the reaction of vinyl(aryl)iodonium salts can proceed through vinyl cation intermediates, particularly under photochemical conditions. researchgate.net Although this compound is not a vinyl iodonium (B1229267) salt, this illustrates the propensity of vinyl systems attached to an iodinated aryl group to form cationic species. The stability of these vinyl cations is a critical factor, with primary vinyl cations being inherently unstable. researchgate.netroutledge.com However, their transient formation can be a key step in certain reaction mechanisms.
Regioselective Arylation of Vinyl Ethers
The vinyloxy group of this compound can direct the regioselective arylation of the vinyl ether moiety. While direct arylation of the vinyl group of this compound itself is not extensively detailed in the provided context, related transformations provide insight into this reactivity.
For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. beilstein-journals.org In a study involving a similar structural motif, 1-iodo-4-methoxy-2-(vinyloxy)benzene was successfully coupled with a tosylhydrazone in a palladium-catalyzed reaction, demonstrating that the vinyloxy-substituted aryl iodide can undergo arylation at the iodine-bearing carbon. uniovi.es This highlights the reactivity of the aryl iodide portion of the molecule, which is a common handle for such cross-coupling reactions.
Furthermore, the concept of regioselective functionalization is central to the synthesis of complex aromatic compounds. The use of aryl(mes)iodonium salts to generate arynes, which are then trapped regioselectively, allows for the synthesis of 1,2,3,4-tetrasubstituted benzenoid rings. nih.gov This method underscores the importance of controlling regioselectivity in reactions involving substituted aryl halides.
Oxidative Transformations of Vinyloxy Compounds
The vinyloxy group is susceptible to various oxidative transformations, leading to a range of functionalized products. An interesting example is the visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes. rsc.org In this process, a 1-(phenylethynyl)-2-(vinyloxy)benzene substrate undergoes a reaction with a trifluoromethylating reagent and water, acting as the oxygen source, to yield C3-aryloylated-2-trifluoromethylated benzofurans. rsc.org This transformation involves the oxidation of the vinyloxy moiety as part of a cascade reaction. rsc.org
It is noted that under certain heated conditions with an oxidant, undesired cleavage of the vinylic carbon-oxygen bond can occur, leading to the formation of the corresponding phenol (B47542). rsc.org This highlights the sensitivity of the vinyloxy group to oxidative conditions and the importance of carefully controlled reaction parameters to achieve the desired transformation.
Dual Reactivity: Interplay of Aryl Iodide and Vinyloxy Functionalities
The true synthetic utility of this compound lies in the dual reactivity of its aryl iodide and vinyloxy functionalities. This allows for sequential or tandem reactions, where both groups participate to build molecular complexity.
One example of this dual reactivity is seen in intramolecular cycloaddition reactions. For instance, the sunlight-initiated intramolecular cycloaddition of 4-phenoxybut-1-enes demonstrates how a vinyloxy-like ether can react with an aromatic ring. ias.ac.in While this example does not involve an aryl iodide, it illustrates the potential for the vinyloxy group to participate in cycloadditions.
A more direct illustration of the interplay between the two functional groups can be envisioned in tandem reactions. The aryl iodide can serve as a handle for a palladium-catalyzed cross-coupling reaction to introduce a new substituent, which can then undergo a subsequent reaction with the vinyloxy group. For example, after an initial coupling reaction at the aryl iodide position, the vinyloxy group could be involved in a [4+2] cycloaddition. researchgate.net
The synthesis of 2,3-dihydrofurans is a relevant area where the reactivity of vinyloxy-containing compounds is exploited. nih.govgoogle.comtubitak.gov.trresearchgate.netwikipedia.org These syntheses often involve the reaction of enol ethers with various partners. While not directly starting from this compound, these methods showcase the potential of the vinyloxy moiety to participate in the formation of heterocyclic rings.
The following table summarizes some of the reaction types discussed and the potential role of the functional groups in this compound.
| Reaction Type | Participating Functional Group(s) | Potential Product Type |
| Vinyl Cation Formation | Vinyloxy | Heterocycles |
| Regioselective Arylation | Aryl Iodide | Substituted Aryl Ethers |
| Oxidative Transformation | Vinyloxy | Oxidized Heterocycles, Phenols |
| Cycloaddition | Vinyloxy and/or Aryl Ring | Fused or Bridged Ring Systems |
Table 1. Reactivity of this compound Functional Groups
Mechanistic Investigations and Reaction Pathway Elucidation
Unraveling Reaction Mechanisms in Cross-Coupling
1-Iodo-4-vinyloxy-benzene is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-heteroatom bonds. The high reactivity of the carbon-iodine bond compared to C-Br or C-Cl bonds allows these reactions to proceed under mild conditions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful method for creating biaryl structures or connecting aryl groups to other organic fragments. harvard.edunumberanalytics.com The catalytic cycle for the reaction of this compound with an organoboron reagent, for instance, follows a well-established sequence of elementary steps. numberanalytics.com
The process begins with the oxidative addition of the C-I bond of this compound to a low-valent palladium(0) catalyst. numberanalytics.comlibretexts.org This step, often rate-determining, involves the insertion of the palladium center into the aryl-iodide bond, resulting in a square planar palladium(II) complex. numberanalytics.comlibretexts.org This increases the oxidation state, coordination number, and electron count of the metal center by two. libretexts.org
Next, transmetalation occurs, where the organic group from a secondary reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) center, displacing the iodide ligand. numberanalytics.com This step typically requires activation by a base. numberanalytics.com
Finally, the cycle concludes with reductive elimination . In this step, the two organic groups attached to the palladium(II) center couple and are expelled as the final product, regenerating the active palladium(0) catalyst which can then re-enter the cycle. libretexts.orgumb.edu This step is generally fast and irreversible, driving the catalytic process forward. numberanalytics.comumb.edu The ligands must typically be in a cis orientation to facilitate this elimination. libretexts.org
Table 1: Key Steps in a Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle
| Step | Description | Change in Metal Center |
|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of this compound. | Pd(0) → Pd(II) |
| Transmetalation | The organic group from the organoboron reagent replaces the iodide on the Pd(II) complex. | Pd(II) center remains |
| Reductive Elimination | The two organic groups couple and are eliminated, forming the new C-C bond. | Pd(II) → Pd(0) |
The choice of catalyst and supporting ligands is critical for controlling the efficiency and selectivity of cross-coupling reactions. While palladium is the most common catalyst, other transition metals like nickel and copper are also employed. beilstein-journals.orgrsc.org Nickel catalysts, for example, have been investigated for Suzuki-Miyaura couplings, sometimes offering advantages in cost and reactivity, particularly for less reactive electrophiles. beilstein-journals.orgrsc.org Copper catalysis is well-known for Ullmann-type reactions and has been used in conjunction with palladium in Sonogashira couplings. beilstein-journals.orgnih.gov
Ligands play a crucial role by modulating the steric and electronic properties of the metal center. numberanalytics.commdpi.com
Phosphine (B1218219) Ligands : Bulky electron-rich phosphine ligands, such as SPhos, can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. harvard.edunumberanalytics.com
N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donating ligands that form robust bonds with the metal center, enhancing catalyst stability and activity, which is particularly useful for more challenging coupling reactions. numberanalytics.commdpi.com
[N,O] Ligands : Preformed palladium catalysts with monoanionic [N,O] ligands have demonstrated high activity in Suzuki-Miyaura couplings at low temperatures, showing good functional group tolerance with various aryl bromides and boronic acids. mdpi.com
The selection of a specific catalyst-ligand system can influence reaction rates, yields, and functional group tolerance. springernature.combeilstein-journals.org For instance, in a Sonogashira coupling of aryl iodides with terminal alkynes, a copper-free, ligand-free palladium acetate (B1210297) system has been shown to be highly efficient under aerobic conditions. nih.gov
Radical Pathways in Iodine-Mediated Transformations
Beyond organometallic cycles, the carbon-iodine bond in this compound can undergo homolytic cleavage to initiate radical reactions. This can be triggered by heat, light (photolysis), or radical initiators. rsc.orgchemrxiv.org
Atom Transfer Radical (ATR) processes can be initiated by the cleavage of the C-I bond. In some transformations, an iodine radical is generated, which can then add to an unsaturated bond, like an alkyne or alkene. nih.gov This initiates a sequence where the newly formed radical can undergo further reactions. nih.gov The photolysis of aryl iodides is a known method for generating aryl radicals. rsc.orgchemrxiv.org For this compound, this would produce a 4-vinyloxyphenyl radical. Oxygen-centered radicals, such as vinyloxy radicals, are also important reactive intermediates in organic synthesis. sioc.ac.cn The generation of radicals from this compound can lead to the formation of carbon-carbon or carbon-heteroatom bonds through pathways distinct from cross-coupling. nih.govsioc.ac.cn
Radical cascade reactions involve a sequence of intramolecular and/or intermolecular radical additions that rapidly build molecular complexity from a single initiation event. cmu.eduiu.eduresearchgate.net The dual functionality of this compound makes it a potential substrate for such cascades.
A relevant study demonstrated a visible-light-induced cascade reaction with related compounds, 1-ethynyl-2-(vinyloxy)-benzenes. mdpi.com In this process, a trifluoromethyl radical (CF₃•), generated from a precursor, adds to the double bond of the vinyloxy group. mdpi.com This is followed by a 5-exo cyclization onto the alkyne, creating a vinylic radical. mdpi.comrsc.org Subsequent steps involving electron transfer and reaction with water lead to the formation of a complex heterocyclic product. mdpi.comrsc.org This highlights how the vinyloxy group can act as a radical acceptor to trigger a cascade.
Other radical cascades can be initiated by the addition of a radical to an alkyne or alkene, followed by cyclization. nih.govrsc.org Iron-catalyzed multicomponent radical cascades have been developed that engage various π-systems, demonstrating the broad applicability of radical annulation-cross-coupling protocols. nih.gov
Table 2: Illustrative Steps of a Radical Cascade Involving a Vinyloxy Benzene (B151609) Derivative
| Step | Description | Intermediate Formed |
|---|---|---|
| Radical Initiation | A radical (e.g., CF₃•) is generated. | CF₃• |
| Radical Addition | The radical adds to the C=C double bond of the vinyloxy group. | An alkyl radical |
| Cyclization | The newly formed radical attacks an adjacent π-system (e.g., alkyne) in an intramolecular fashion. | A vinylic radical |
| Termination/Functionalization | The vinylic radical is trapped or undergoes further reaction (e.g., oxidation, H-atom abstraction) to yield the final product. | Stable final product |
Based on findings for related 1-ethynyl-2-(vinyloxy)-benzene structures. mdpi.comrsc.org
Mechanistic Insights into Polymerization Reactions
The vinyloxy group of this compound makes it a suitable monomer for cationic polymerization. nih.gov This type of chain-growth polymerization is initiated by electrophilic species, such as Lewis acids or protonic acids, which attack the electron-rich double bond of the vinyl ether. nih.gov
The mechanism proceeds through the following key stages:
Initiation : An initiator (e.g., a Lewis acid like BF₃·OEt₂ with a proton source) generates a carbocation. This electrophile then adds to the vinyl ether double bond, forming a new carbocationic active center on the monomer.
Propagation : The resulting carbocation is attacked by the double bond of another monomer molecule. This process repeats, leading to the growth of the polymer chain. The stability of the propagating carbocation, which is resonance-stabilized by the adjacent oxygen atom, is a key feature of vinyl ether polymerization.
Termination/Chain Transfer : The polymerization can be terminated by reaction with a nucleophile or through chain transfer, where the active center is transferred to another molecule (like a solvent or monomer), terminating one chain while initiating another. nih.gov
Recent advancements have led to the development of living cationic polymerization techniques, which minimize termination and chain transfer, allowing for the synthesis of polymers with controlled molecular weights and narrow distributions. acs.org The presence of certain functional groups can sometimes interfere with or retard the polymerization by coordinating with the Lewis acid catalyst. acs.org The iodo-substituent on the phenyl ring of this compound would be retained in the final polymer, yielding a poly(4-iodophenyl vinyl ether). This functional polymer could then be subjected to post-polymerization modifications via the reactions described in section 4.1.
Chain Growth and Termination Steps in Cationic Polymerization
The cationic polymerization of vinyl ethers, including this compound, is a chain-growth process involving several key steps.
Initiation: The process begins with the formation of a carbocationic active center from the monomer. This is typically achieved using a cationic initiator, which can be a protic acid or a Lewis acid. nih.gov The initiator transfers a charge to the monomer, creating a carbenium ion that serves as the starting point for polymer chain growth. nih.gov
Propagation: The propagation step involves the sequential addition of monomer molecules to the active cationic chain end. pslc.ws For vinyl ethers, the electron-donating nature of the vinyloxy group stabilizes the positive charge on the growing chain, facilitating this addition. nih.gov However, in the case of phenyl vinyl ethers, the propagation can be complex. Detailed analysis has shown that instead of a simple vinyl-addition reaction, an intramolecular Friedel–Crafts reaction can occur between the carbocation and the phenyl ring of a preceding unit. acs.org This can lead to the formation of a chromane-type structure and subsequent cleavage, generating a new carbocation. acs.org
Termination and Chain Transfer: The growth of a polymer chain ceases through termination or chain transfer reactions.
Termination: This can occur when the propagating carbocation combines with a nucleophile or a counterion. nih.govlibretexts.org
Chain Transfer: This is a more common event in conventional cationic polymerization and limits the final molecular weight of the polymer. nih.gov Chain transfer can happen to the monomer, solvent, or even the polymer itself. nih.govmdpi.com For instance, β-H elimination is a typical chain-transfer reaction in the cationic polymerization of vinyl ethers, leading to a terminal double bond. mdpi.com In some systems, chain transfer to a monomer can generate an acetal (B89532) end group. mdpi.com To achieve "living" polymerization, where termination and chain transfer are suppressed, specific conditions are required, such as low temperatures and the use of additives. nih.govnih.govlibretexts.org Living cationic polymerization relies on establishing an equilibrium between the active, growing chain and a dormant, unreactive state. libretexts.org
The following table summarizes the key reactions in the cationic polymerization of vinyl ethers:
| Reaction Step | Description | Key Factors |
| Initiation | Formation of a carbocation from the monomer using a protic or Lewis acid initiator. | Initiator type and concentration. |
| Propagation | Sequential addition of monomer units to the growing cationic chain. Can involve intramolecular reactions for phenyl vinyl ethers. | Monomer structure, solvent, temperature. |
| Termination | Irreversible deactivation of the growing chain by reaction with a nucleophile or counterion. | Presence of nucleophiles, counterion stability. |
| Chain Transfer | Transfer of the active site to another molecule (monomer, solvent, polymer), terminating one chain and initiating another. | Temperature, solvent polarity, monomer reactivity. |
Stereocontrol Mechanisms in Vinyloxy Polymerization
Achieving a high degree of stereoregularity in the synthesis of polymers is a significant goal as it directly influences the material's properties. nih.gov In the cationic polymerization of vinyl ethers, stereocontrol has been a subject of intense research since the initial discovery of stereoregular synthetic polymerization. nih.gov
The stereochemistry of the resulting poly(vinyl ether) is primarily determined during the propagation step. The approaching monomer can add to the growing chain end in two ways, leading to either an isotactic (meso or m diad) or a syndiotactic (racemo or r diad) arrangement of the side groups. The mechanism of stereocontrol is influenced by several factors:
Catalyst System: The choice of catalyst and any associated ligands plays a pivotal role. The use of bulky or chiral catalysts can create a stereochemically defined environment around the propagating chain end, favoring one type of monomer addition over the other. nih.govnih.gov For example, triamine-based bulky complexes combined with activators like methylaluminoxane (B55162) (MAO) have been used to produce highly stereoregular poly(vinyl ethers) at ambient temperatures. nih.gov
Solvent and Temperature: The polarity of the solvent and the polymerization temperature significantly impact the tightness of the ion pair formed between the propagating carbocation and the counterion. A tighter ion pair can restrict the freedom of monomer approach, leading to higher stereoselectivity. nih.gov Generally, lower polymerization temperatures favor stereoregular structures. nih.govnih.gov
Monomer Structure: The steric and electronic properties of the substituent on the vinyl ether monomer can influence stereocontrol. For phenyl vinyl ethers, blocking the ortho-positions with substituents like methyl groups has been shown to favor propagation through vinyl-addition reactions, which is a prerequisite for achieving stereocontrolled polymerization. acs.org
Recent advancements have seen the use of chiral phosphoric acids and asymmetric ion-pairing photoredox catalysts to achieve highly isotactic poly(vinyl ethers). nih.govnih.govunc.edu These catalysts create a chiral environment that directs the incoming monomer to add in a specific orientation.
Computational and Experimental Approaches for Mechanism Elucidation
A combination of computational and experimental techniques is employed to unravel the complex mechanisms of vinyloxy polymerization.
Experimental Approaches:
In situ Spectroscopy: Techniques like in situ Infrared (IR) spectroscopy are used to monitor the kinetics of the polymerization in real-time. unc.edu This allows for the determination of reaction rates and the study of the influence of various parameters like temperature and reactant concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure and end-groups of the resulting polymers. acs.orgmdpi.com Detailed analysis of ¹H and ¹³C NMR spectra can provide insights into the propagation mechanism, including the occurrence of side reactions like Friedel-Crafts alkylation. acs.org It is also the primary method for quantifying the tacticity (isotactic vs. syndiotactic) of the polymer chain.
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (MWD) of the polymers. spsj.or.jp In living polymerizations, a linear increase in molecular weight with monomer conversion and a narrow MWD are expected.
Kinetic Studies: Systematic investigation of how reaction rates change with the concentration of monomer, initiator, and other additives provides crucial information about the reaction order and the roles of different species in the polymerization process. uiowa.edu
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are widely used to investigate the energetics and geometries of reactants, transition states, and intermediates involved in the polymerization mechanism. mdpi.comnih.govresearchgate.net This can help in understanding the stability of different isomers, the feasibility of proposed reaction pathways, and the role of the catalyst. researchgate.net For instance, DFT studies have been used to understand the structure-reactivity relationships of catalysts and the role of non-covalent interactions in living cationic polymerization. nih.gov
Molecular Modeling: Computational modeling can provide insights into the three-dimensional structure of the catalyst-ligand complexes and their interaction with the monomer and the growing polymer chain. unc.edu This is particularly valuable for understanding the origins of stereoselectivity. An Eyring analysis of stereoselectivity, often complemented by computational data, can provide quantitative values for the energy differences between the transition states leading to different stereoisomers. unc.edu
The synergy between these experimental and computational methods provides a comprehensive understanding of the mechanistic details of vinyloxy polymerization, guiding the development of new catalysts and polymerization strategies for materials like poly(this compound). unc.eduuiowa.edunih.gov
Computational and Theoretical Chemistry Studies
Electronic Structure Analysis of 1-Iodo-4-vinyloxy-benzene
The electronic structure of a molecule dictates its physical and chemical properties. For this compound, computational analysis focuses on how the interplay between the iodinated benzene (B151609) ring and the vinyloxy substituent governs the molecule's behavior.
Quantum chemical calculations are fundamental to understanding the electronic landscape of this compound. Methods like Density Functional Theory (DFT) and Molecular Orbital (MO) theory are employed to model the distribution of electrons and predict molecular properties.
DFT has become a popular and computationally efficient method for studying molecular systems, including benzene derivatives. engphyj.org It is used to calculate properties such as bond lengths, vibrational frequencies, and reaction energies with a good balance of accuracy and computational cost. engphyj.org For this compound, DFT calculations would reveal the influence of the electron-donating vinyloxy group and the electron-withdrawing, polarizable iodine atom on the electron density of the aromatic ring.
Molecular Orbital theory provides a picture of delocalized electrons across the molecule. nih.gov In this compound, the p-orbitals of the benzene ring, the vinyloxy group, and the iodine atom combine to form a set of π-molecular orbitals. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are crucial in determining the molecule's reactivity and spectroscopic properties.
Table 1: Representative Calculated Electronic Properties for a Substituted Benzene
| Property | Calculation Method | Predicted Value | Significance |
| HOMO Energy | DFT (B3LYP/6-311G) | -6.2 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | DFT (B3LYP/6-311G) | -0.8 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | DFT (B3LYP/6-311G) | 5.4 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | DFT (B3LYP/6-311G) | 2.1 Debye | Quantifies molecular polarity. |
Note: The values in this table are illustrative for a substituted benzene and not specific experimental or calculated values for this compound.
The benzene ring exhibits significant magnetic anisotropy, a phenomenon where the magnetic susceptibility is different along different axes. rsc.orgroyalsocietypublishing.org This anisotropy is caused by the ring current of the delocalized π-electrons. When placed in a magnetic field, this ring current induces a secondary magnetic field that deshields protons on the periphery of the ring and shields nuclei located above or below the ring plane. almerja.comlibretexts.org The substituents on the benzene ring in this compound modulate this effect, which can be calculated and correlated with experimental NMR data. libretexts.org
While simpler models often treat electrons independently, in reality, their motions are correlated. nih.gov Electron correlation is the interaction between electrons, and accurately accounting for it is crucial for precise predictions of molecular energies and properties. engphyj.org For aromatic systems like benzene, electron correlation plays a significant role in describing the electronic structure. nih.govresearchgate.net
Advanced wavefunction-based methods, such as Configuration Interaction (CI) and Coupled Cluster (CC), provide a more accurate description of electron correlation than standard DFT or Hartree-Fock methods. engphyj.org These high-level calculations are computationally expensive but necessary for benchmarking and for systems where electron correlation effects are particularly strong. engphyj.orgarxiv.org Studies on benzene have shown that including electron correlation is essential for accurately determining its ground state energy. arxiv.org For this compound, these methods would provide a highly accurate wavefunction, allowing for a detailed understanding of how the substituents affect the correlated movement of π-electrons within the aromatic ring. nih.govresearchgate.net
Theoretical Modeling of Reaction Pathways
Computational chemistry is an indispensable tool for mapping the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms, and predicting outcomes.
By calculating the energy of a system as the reactants are converted into products, a reaction energy profile can be constructed. This profile reveals important features such as intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.
For reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions, computational software can be used to locate the geometry of the transition state. etamu.edu Analysis of the transition state structure provides critical information about bond breaking and bond formation. beilstein-journals.org For instance, in a potential iodination reaction of a benzene derivative, DFT calculations can model the formation of the intermediate σ-complex and determine the activation barriers. researchgate.net
Table 2: Illustrative Calculated Energy Profile for an Electrophilic Aromatic Substitution Reaction
| Reaction Species | Calculation Method | Relative Energy (kJ/mol) |
| Reactants | DFT (B3LYP/6-311G) | 0 |
| Transition State | DFT (B3LYP/6-311G) | +93 |
| Intermediate (σ-complex) | DFT (B3LYP/6-311G) | +55 |
| Products | DFT (B3LYP/6-311G) | -20 |
Note: The values in this table are hypothetical and serve to illustrate a typical reaction energy profile.
When a reaction can yield multiple products, theoretical models can predict which isomer is most likely to form. Regioselectivity in electrophilic aromatic substitution on the this compound ring, for example, is determined by the directing effects of the iodo and vinyloxy groups. The vinyloxy group is an activating, ortho-, para-directing group, while iodine is a deactivating, ortho-, para-directing group. Computational analysis of the stability of possible intermediates (the σ-complexes) or the charge distribution in the reactant molecule can predict the most favorable position for electrophilic attack. rsc.org
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be modeled. For reactions involving the vinyloxy group, such as cycloadditions, computational methods can be used to calculate the activation energies for the pathways leading to different stereoisomers (e.g., endo vs. exo products). etamu.edu These calculations help in understanding the factors that control the stereochemical outcome of a reaction.
Investigation of Polymer Electronic Structure and Properties
Theoretical and computational chemistry provides critical insights into the electronic behavior of conjugated polymers, helping to predict and understand their optical and electronic properties. These studies are essential for designing new materials for applications in electronics and photonics. However, such investigations for polymers of this compound are not available.
Excitonic Levels and Band Gaps in Vinyloxy-Aryl Polymers
The determination of excitonic levels and band gaps is a primary goal of computational studies on conjugated polymers. The band gap is a crucial parameter that dictates the polymer's conductivity and its absorption and emission spectra. Excitons, or bound electron-hole pairs, play a significant role in the photophysics of these materials.
No published theoretical studies were identified that specifically calculate the excitonic levels or band gap for poly(4-vinyloxy-phenylene).
Nonlinear Optical Properties of Poly(vinyloxy-phenylene) Systems
Nonlinear optical (NLO) properties of conjugated polymers are of great interest for applications in optical communications, data processing, and photonics. Computational methods are employed to calculate hyperpolarizabilities, which are molecular-level indicators of the NLO response of a material.
There are no specific computational investigations on the nonlinear optical properties of poly(vinyloxy-phenylene) systems available in the reviewed literature.
Advanced Applications and Materials Science Perspectives
Role in Advanced Organic Synthesis as a Building Block
1-Iodo-4-vinyloxy-benzene serves as a valuable precursor in the synthesis of intricate molecular frameworks, including the formation of heterocyclic systems. Its dual functionality allows for sequential or one-pot reactions, providing an efficient route to diverse chemical entities.
The presence of the iodo-group on the benzene (B151609) ring makes this compound an ideal substrate for various cross-coupling reactions, which are fundamental in the construction of complex organic molecules. nih.gov The Mizoroki-Heck reaction, a palladium-catalyzed C-C bond-forming reaction, is a prime example. nih.govmdpi.com In this reaction, the aryl iodide can be coupled with an alkene to form a substituted alkene, a common motif in many complex natural products and pharmaceutical agents. nih.gov The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, migratory insertion of the olefin, and subsequent β-hydride elimination. nih.govlibretexts.org
The vinyloxy group can also participate in various transformations. For instance, it can undergo hydrolysis to a ketone or be involved in cycloaddition reactions. This dual reactivity allows for the construction of complex molecular architectures through a series of controlled chemical steps.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgmsesupplies.com this compound is a valuable starting material for the synthesis of these important compounds. The iodo-group enables its participation in transition-metal-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-based functional groups.
Furthermore, the vinyl ether moiety can be a key participant in cyclization reactions to form heterocyclic rings. One notable example is the intramolecular Heck reaction. beilstein-journals.org By tethering a nitrogen-containing nucleophile to the benzene ring, subsequent intramolecular cyclization via a Heck-type reaction can lead to the formation of various nitrogen-containing heterocycles. beilstein-journals.org For example, a tandem reaction involving an initial coupling step followed by an intramolecular cyclization can provide access to complex fused heterocyclic systems. beilstein-journals.org
The reactivity of the vinyl ether group can also be exploited in cascade reactions. For instance, a visible-light-induced reaction of a substrate like 1-(phenylethynyl)-2-(vinyloxy)benzene with a trifluoromethylating agent under an oxygen atmosphere can lead to the formation of C3-aryloylated-2-trifluoromethylated benzofurans, although under certain conditions, cleavage of the vinylic carbon-oxygen bond can be a competing pathway. rsc.org
Engineering of Polymeric Materials
The vinyloxy functionality of this compound makes it a suitable monomer for cationic polymerization, a technique that allows for the synthesis of polymers with well-defined structures and properties. nih.gov The presence of the iodo-substituent on the phenyl ring offers a site for post-polymerization modification, further expanding the potential applications of the resulting polymers.
The polymerization of this compound leads to the formation of poly(4-iodophenoxyvinylene), a poly(vinyloxy-phenylene) derivative. The properties of this polymer can be tailored by controlling its molecular weight and architecture. Living cationic polymerization techniques are particularly useful for this purpose, as they allow for the synthesis of polymers with narrow molecular weight distributions and predictable molar masses. acs.orgrsc.org
The iodo-groups along the polymer backbone serve as reactive handles for further functionalization. This allows for the introduction of various side chains, which can impart specific properties to the polymer, such as altered solubility, thermal stability, or optical and electronic characteristics. For example, the introduction of mesogenic groups can lead to liquid crystalline polymers.
This compound can be copolymerized with other vinyl ethers or different classes of monomers to create functional copolymers. 20.210.105 Block copolymers, for instance, can be synthesized by sequential monomer addition in a living polymerization process. acs.orgacs.org This allows for the combination of different polymer segments with distinct properties within a single macromolecule, leading to materials that can self-assemble into ordered nanostructures.
Furthermore, polymers derived from this compound can be designed to act as macromonomers. researchgate.net By introducing a polymerizable group at the chain end, these polymers can be incorporated into other polymer backbones, leading to the formation of graft or comb-like copolymers. researchgate.net This approach is a powerful tool for creating complex macromolecular architectures with tailored properties. researchgate.net
Living polymerization methods, particularly living cationic polymerization, are instrumental in creating well-defined polymer architectures from this compound. acs.orgrsc.org These techniques proceed without termination or chain transfer reactions, allowing for precise control over the polymer's molecular weight, composition, and architecture. rsc.orgunl.edu
Systems for living cationic polymerization of vinyl ethers often involve an initiating system composed of a cationogen and a Lewis acid coinitiator. rsc.org By carefully selecting the reaction conditions, such as the initiator, solvent, and temperature, it is possible to achieve a high degree of control over the polymerization process. acs.orgrsc.org This control enables the synthesis of various polymer architectures, including linear homopolymers, block copolymers, and star polymers, all with predictable characteristics. scribd.com The ability to create such well-defined structures is crucial for developing advanced materials with specific and predictable performance.
Applications in Molecular Electronics and Devices
While specific, large-scale applications of this compound in commercial molecular electronic devices are not yet widely documented, its molecular architecture makes it a highly promising candidate for research and development in this field. Its potential stems from its capacity to act as a versatile monomer for the synthesis of electroactive and photoactive polymers, which are the cornerstone of organic electronics. mdpi.com
The primary utility of this compound in this context lies in its suitability for well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Heck reactions. walisongo.ac.idwikipedia.org These reactions are fundamental tools for creating conjugated polymers, which are organic macromolecules characterized by a backbone of alternating single and double or triple bonds. This conjugation leads to delocalized π-electrons, which are responsible for the desirable electronic and optical properties of these materials, such as electrical conductivity and luminescence. mdpi.comnih.gov
Potential as a Monomer for Conjugated Polymers:
Sonogashira Coupling: The aryl iodide group of this compound is an ideal reaction partner for terminal alkynes in the Sonogashira coupling. walisongo.ac.idorganic-chemistry.org This reaction can be employed in a step-growth polymerization scheme to synthesize poly(aryleneethynylene)s (PAEs). By reacting this compound with a di-alkyne, a polymer chain with a conjugated backbone can be formed, with the vinyloxy group pendant to the main chain. These pendant groups can influence the polymer's solubility, morphology, and electronic properties. Furthermore, the vinyloxy group remains available for subsequent cross-linking or polymerization, allowing for the creation of robust, insoluble films after processing—a desirable characteristic for device fabrication. koreascience.kr
Heck Coupling: Similarly, the Heck reaction provides a pathway to synthesize poly(p-phenylene vinylene) (PPV) derivatives. wikipedia.orgnih.gov The reaction of this compound with a molecule containing two vinyl groups could yield a PPV-type polymer. PPVs are a major class of electroluminescent polymers used in organic light-emitting diodes (OLEDs). nih.gov The vinyloxy substituent could be used to tune the emission color, improve processability, or enhance the electron-transporting properties of the final material. nih.gov
The development of organic and polymeric materials with highly dipolar electronic systems is crucial for applications in nonlinear optics (NLO), which has relevance in telecommunications and optical signal processing. koreascience.kr Vinyl ether polymers containing NLO-chromophores in the side chain have been actively explored for these applications. koreascience.kr this compound serves as a foundational building block that could be elaborated into such NLO-active monomers before polymerization via its vinyl group.
Catalysis Development and Ligand Design for Enhanced Reactivity
The reactivity of this compound is dominated by the chemistry of its aryl iodide group, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. The development of highly efficient and selective catalyst systems is crucial for maximizing yields and expanding the synthetic utility of this and related compounds. Research in this area primarily focuses on palladium, copper, and to a lesser extent, nickel catalysis.
Palladium-Catalyzed Reactions: Palladium complexes are the most widely used catalysts for activating aryl halides. organic-chemistry.org The general catalytic cycle for reactions like Heck and Sonogashira involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by coordination of the coupling partner, migratory insertion, and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst. wikipedia.org
Catalyst and Ligand Development: Early systems often relied on catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃). walisongo.ac.idscirp.org However, catalyst development has moved towards more sophisticated ligands that enhance catalyst stability, activity, and turnover numbers (TONs). These include bulky electron-rich phosphines (e.g., P(t-Bu)₃), N-heterocyclic carbenes (NHCs), and specialized polydentate ligands that create more stable and active palladium complexes. organic-chemistry.orgorganic-chemistry.org For instance, trifunctional N,N,O-terdentate amido/pyridyl carboxylate Pd(II) complexes have been shown to be highly active, phosphine-free catalysts for Heck reactions. organic-chemistry.org
Copper's Role in Sonogashira Coupling: The classic Sonogashira reaction employs a dual-catalyst system of palladium and a copper(I) salt, typically copper(I) iodide (CuI). walisongo.ac.idlibretexts.org The copper co-catalyst is believed to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. This lowers the energy barrier for the reaction, often allowing it to proceed under milder conditions (e.g., room temperature). libretexts.org However, the presence of copper can sometimes lead to undesirable side reactions, most notably the homocoupling of the alkyne (Glaser coupling). walisongo.ac.id This has spurred the development of copper-free Sonogashira protocols, which typically require stronger bases or more specialized ligand systems to facilitate the direct reaction of the alkyne with the palladium center. organic-chemistry.orglibretexts.org
Advancements in Reaction Conditions: The choice of base and solvent is also critical for enhancing reactivity and selectivity. Organic amines like triethylamine (B128534) (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) are commonly used to neutralize the hydrogen iodide generated during the reaction. wikipedia.orgresearchgate.net The development of reactions in alternative solvents, including ionic liquids or even water, represents a move towards more sustainable and environmentally benign processes. organic-chemistry.orgorganic-chemistry.org
The table below summarizes representative catalyst systems and conditions developed for cross-coupling reactions with aryl iodides, which are directly applicable to enhancing the reactivity of this compound.
| Reaction Type | Aryl Halide Example | Catalyst System | Base | Solvent | Key Finding/Advantage | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | N/A (Amine as solvent) | Classic, reliable method for C(sp²)-C(sp) bond formation at room temperature. | walisongo.ac.id |
| Sonogashira (Copper-Free) | Aryl Iodides | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Effective room-temperature coupling of aryl bromides without copper. | organic-chemistry.org |
| Heck | Iodobenzene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | Acetonitrile | P(OEt)₃ identified as a suitable ligand for the Heck reaction of iodo-pyrazoles. | organic-chemistry.org |
| Heck (Catalyst-Free) | Iodobenzene | None | KOAc | Supercritical Water | Reaction proceeds without a transition metal catalyst under supercritical conditions. | researchgate.net |
| Suzuki | Aryl Halides | Pd(II) Amido/Pyridyl Carboxylate Complex | K₂CO₃ | DMF/H₂O | Highly active and stable phosphine-free catalyst with high turnover numbers. | organic-chemistry.org |
Concluding Remarks and Future Research Outlook
Emerging Research Avenues and Untapped Potential
The inherent challenges of 1-iodo-4-vinyloxy-benzene also point toward exciting new areas of research where its unique properties can be harnessed.
Post-Polymerization Modification: An elegant strategy to bypass the challenges of direct polymerization of a functionalized monomer is to first polymerize this compound and then use the pendant iodo groups as handles for post-polymerization modification. This approach would allow for the creation of highly complex and functional polymer architectures. For instance, a well-defined poly(4-iodophenyl vinyl ether) could be subjected to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) to introduce a wide range of functional groups along the polymer backbone. organic-chemistry.org This opens the door to materials with tailored optical, electronic, or recognition properties.
Development of Cascade Reactions: The dual functionality of this compound makes it an ideal substrate for the design of novel cascade reactions. A single catalytic system could potentially orchestrate a sequence of events, for example, an initial coupling at the iodine center followed by an intramolecular cyclization involving the vinyl ether. Such reactions could provide rapid access to complex heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science. uniovi.esbeilstein-journals.org
Advanced Polymer Architectures: Beyond simple linear homopolymers, there is untapped potential in using this compound to create more complex polymer architectures. It could be used as a comonomer in copolymerizations to introduce reactive sites into a polymer chain. Furthermore, the C-I bond could be transformed into an initiating site for a controlled radical polymerization (e.g., Atom Transfer Radical Polymerization or Iodine Transfer Polymerization), enabling the synthesis of block copolymers where one block is a polyvinyl ether and the other is of a different class (e.g., polyacrylate).
Table 2: Potential Products from Emerging Research Avenues
| Research Avenue | Starting Material | Key Transformation | Potential Product |
|---|---|---|---|
| Post-Polymerization Modification | Poly(this compound) | Suzuki Coupling with boronic acids | Functionalized poly(aryl vinyl ether)s |
| Cascade Reactions | This compound | Palladium-catalyzed coupling/cyclization | Fused heterocyclic ring systems |
| Block Copolymers | This compound | Initiation from the C-I bond | Poly(vinyl ether)-block-poly(acrylate) |
Interdisciplinary Research Opportunities
The unique chemical handles of this compound make it a versatile platform for collaborations across different scientific disciplines.
Materials Science and Organic Electronics: Polymers derived from this compound could exhibit interesting properties for materials science. The presence of the heavy iodine atom could lead to materials with high refractive indices or enhanced phosphorescence, useful for optical applications and organic light-emitting diodes (OLEDs). The ability to systematically modify the polymer backbone via post-polymerization modification allows for fine-tuning of electronic properties, opening collaborations with materials scientists to develop novel conductive polymers or dielectric materials.
Medicinal Chemistry and Drug Discovery: The core structure of this compound is a valuable scaffold for the synthesis of compound libraries for drug discovery. rsc.org The iodo and vinyl groups can be seen as orthogonal chemical handles for combinatorial synthesis. One could envision solid-phase synthesis strategies where the molecule is anchored to a resin via one functional group, while the other is elaborated, followed by further diversification and cleavage to generate a library of complex molecules for biological screening. mdpi.com
Supramolecular Chemistry and Crystal Engineering: The iodine atom in this compound can act as a halogen bond donor. This specific and directional non-covalent interaction is a powerful tool in supramolecular chemistry and crystal engineering. Researchers can explore how this molecule self-assembles in the solid state or in solution to form well-defined nanostructures. This could lead to the design of novel liquid crystals, porous organic frameworks, or sensor arrays based on halogen bonding interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Iodo-4-vinyloxy-benzene, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine) in 4-bromo-1-vinyloxybenzene with iodine via Ullmann or Finkelstein reactions. Key variables include solvent polarity (e.g., DMF for polar conditions), temperature (60–100°C), and catalysts (e.g., CuI for cross-coupling). Purity is validated using GC-MS for volatile byproducts and HPLC for non-volatile impurities. Recrystallization in ethanol or hexane can further isolate the product . Safety protocols, such as using closed systems and PPE (gloves, goggles, fume hoods), are critical to avoid exposure .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR identifies vinyl protons (δ 4.5–5.5 ppm for vinyloxy groups) and aromatic protons (δ 6.5–7.5 ppm). C NMR confirms iodine’s electron-withdrawing effects on aromatic carbons.
- FT-IR : Peaks at 1200–1250 cm (C-O-C stretching) and 500–600 cm (C-I stretching).
- Mass Spectrometry : High-resolution MS detects molecular ion clusters (e.g., [M] at m/z 260) and fragmentation patterns (e.g., loss of I or vinyloxy groups).
Cross-referencing with PubChem data ensures consistency in structural assignments .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom’s polarizability enhances its leaving-group ability in Suzuki-Miyaura couplings, while the vinyloxy group’s electron-donating nature stabilizes intermediates. Steric hindrance from substituents can slow kinetics, requiring bulky ligands (e.g., SPhos) or elevated temperatures. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation involves kinetic profiling under varying Pd catalyst loads and solvent systems (e.g., toluene vs. THF) .
Q. How can researchers resolve contradictions in reported reaction yields for iodobenzene derivatives?
- Methodological Answer : Discrepancies often arise from unaccounted variables like trace moisture or oxygen. A systematic approach includes:
- Reproducibility Checks : Replicate reactions under inert atmospheres (argon/glovebox) with rigorously dried solvents.
- Control Experiments : Compare yields with/without additives (e.g., molecular sieves).
- Data Triangulation : Cross-validate results using multiple analytical methods (e.g., NMR, GC-MS) and literature benchmarks from PubChem or EPA DSSTox .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in catalytic studies?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use fume hoods for all procedures.
- Waste Management : Collect iodine-containing waste separately in sealed containers for professional disposal to prevent environmental contamination.
- Emergency Measures : Install eyewash stations and safety showers nearby. In case of skin contact, wash immediately with soap and water .
Experimental Design
Q. How can researchers design experiments to study the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH Range : Prepare buffered solutions (pH 1–14) and incubate the compound at 25°C and 50°C.
- Kinetic Sampling : Withdraw aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC for degradation products.
- Mechanistic Insight : Use LC-MS to identify hydrolysis byproducts (e.g., 4-vinyloxyphenol) and propose degradation pathways. Compare stability with analogs (e.g., bromo or chloro derivatives) .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing reaction kinetics data for iodobenzene derivatives?
- Methodological Answer :
- Non-linear Regression : Fit time-dependent concentration data to pseudo-first/second-order models.
- Error Analysis : Calculate confidence intervals for rate constants using bootstrapping.
- Multivariate Analysis : Apply PCA to identify dominant variables (e.g., solvent polarity, temperature) affecting reaction rates. Tools like MATLAB or Python’s SciPy are recommended for complex datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
